1-(3-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
Description
1-(3-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one is a phosphoranylidene ylide featuring a 3-nitrophenyl group attached to a ketone moiety and a triphenylphosphoranylidene substituent. The nitro group at the meta position of the phenyl ring imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The triphenylphosphoranylidene group, a resonance-stabilized ylide, enhances nucleophilicity at the α-carbon, making this compound valuable in organocatalysis and synthetic transformations .
Properties
CAS No. |
61748-04-7 |
|---|---|
Molecular Formula |
C26H20NO3P |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20NO3P/c28-26(21-11-10-12-22(19-21)27(29)30)20-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
InChI Key |
LBJRAQTYTBPUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
1-(3-Nitrophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one, also known by its CAS number 61748-04-7, is an organophosphorus compound characterized by its unique structure that includes a nitrophenyl group and a triphenylphosphanylidene moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.42 g/mol. The presence of the nitro group is significant as it may influence the compound's electronic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H20NO3P |
| Molecular Weight | 433.42 g/mol |
| CAS Number | 61748-04-7 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that organophosphorus compounds can exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, a study conducted on human breast cancer cells demonstrated that this compound induced apoptosis, potentially through the modulation of signaling pathways involved in cell survival and death.
Case Study:
In vitro experiments showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspases and the upregulation of pro-apoptotic factors.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group is believed to enhance this activity by interfering with bacterial DNA synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The triphenylphosphanylidene moiety may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
a. 1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
b. 1-(Thiophen-2-yl)-2-(diphenylphosphoryl)ethan-1-one
- Key Difference : Replaces the nitroaromatic group with a thiophene ring and substitutes the phosphoranylidene with a phosphoryl group.
- Impact : The phosphoryl group (P=O) is less nucleophilic than the ylide (P=C), limiting its utility in Wittig-like reactions. Thiophene introduces sulfur-mediated conjugation effects .
c. 1-[1,1'-Biphenyl]-3-yl-2-(triphenylphosphoranylidene)ethan-1-one
Analogues with Modified Phosphorus Moieties
a. (Acetylmethylene)triphenylphosphorane (1-(Triphenyl-lambda~5~-phosphanylidene)propan-2-one)
b. 2-(Dimethyl(oxo)-λ6-sulfanylidene)-1-(p-tolyl)ethan-1-one
Bioactive Analogues
a. Phenothiazine Derivatives (e.g., Compound 4e)
- Key Difference: Incorporates a phenothiazine core and a 3-nitrophenylimino group.
- Impact : Demonstrated anti-anxiety activity in rodent models, suggesting nitroaromatic groups enhance bioactivity. The phosphoranylidene group’s role in pharmacology remains unexplored .
Physicochemical and Reactivity Data
Q & A
Q. What are common synthetic routes for preparing 1-(3-nitrophenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one?
The compound is synthesized via reactions involving phosphorus ylide intermediates. A typical method involves:
- Phosphorus ylide formation : Reacting triphenylphosphine with acetylated nitroaromatic precursors under inert conditions. For example, analogous syntheses use Friedel-Crafts acylation with aluminum chloride (AlCl₃) to introduce the ethanone group .
- Halide substitution : Substituting halogen atoms (e.g., bromine) in precursors like 1-(3-nitrophenyl)-2-bromoethan-1-one with triphenylphosphine via nucleophilic displacement .
Key characterization : Confirm the product using ³¹P NMR (δ ~20–25 ppm for λ⁵-phosphoranylidene groups) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .
Q. How is the coordination chemistry of this compound studied?
The phosphanylidene group acts as a soft Lewis base, coordinating to transition metals. For example:
- Mercury(II) complexes : Reacting the ligand with HgBr₂ in toluene yields [Hg(L)(μ₂-Br)Br]₂, characterized by X-ray crystallography (bond lengths: Hg–P ~2.4–2.6 Å) and multinuclear NMR (³¹P shifts confirm coordination) .
- Cadmium(II) analogues : Similar methods apply, with Cd–P bonds showing distinct ¹H NMR splitting patterns due to metal-induced deshielding .
Q. What safety precautions are recommended for handling this compound?
While specific toxicological data are limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .
- Protective equipment : Wear gloves and eye protection (P262) due to potential skin/eye irritation from nitroaryl groups .
- Storage : Keep in airtight containers under nitrogen to prevent decomposition of the phosphanylidene moiety .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure of this compound?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution. The nitro group withdraws electron density, enhancing the electrophilicity of the ethanone carbonyl .
- NBO analysis : Quantify hyperconjugation between the phosphanylidene group and the ethanone moiety, explaining its stability and reactivity .
- Docking studies : For bioactive derivatives, Autodock Vina can predict binding affinities (e.g., docking scores ≤−8.7 kcal/mol for similar nitroaryl compounds) .
Q. What strategies resolve contradictions in spectroscopic data for metal complexes?
- Multi-technique validation : Cross-validate ³¹P NMR, IR, and X-ray crystallography. For example, a discrepancy in Hg–P bond lengths (X-ray vs. DFT) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .
- Variable-temperature NMR : Detect dynamic processes (e.g., fluxionality in metal coordination) by observing line broadening at low temperatures .
Q. How does the nitro group influence reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions. This is confirmed by regioselectivity in Suzuki-Miyaura couplings using boronate esters (e.g., 1-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one derivatives) .
- Redox activity : Cyclic voltammetry reveals reduction peaks at −0.8 to −1.2 V (vs. Ag/AgCl) for nitro-to-amine conversion, impacting catalytic applications .
Q. What are the challenges in scaling up synthesis for catalytic applications?
- Yield optimization : Replace traditional solvents (e.g., toluene) with greener alternatives (e.g., cyclopentyl methyl ether) to improve atom economy .
- Purification : Use column chromatography with silica gel modified by triphenylphosphine oxide to separate phosphanylidene byproducts .
- Stability testing : Monitor decomposition via TGA/DSC, noting exothermic events above 150°C due to nitro group instability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
